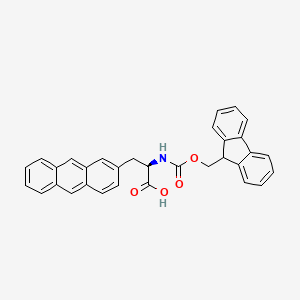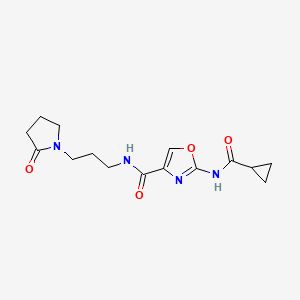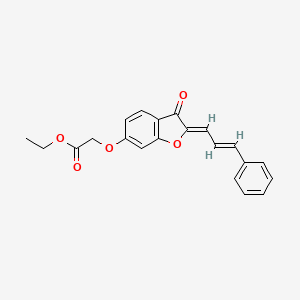
Fmoc-D-Ala(2-Anth)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-D-Ala(2-Anth)-OH is a chemical compound that is widely used in scientific research. It is a derivative of D-alanine, an amino acid that is commonly found in proteins. The compound has a unique structure that makes it useful for a variety of applications, including drug development and biochemical research. In
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis and Structural Analysis
Fmoc-D-Ala(2-Anth)-OH plays a crucial role in peptide synthesis, particularly in solid-phase synthesis where the Fmoc group serves as a temporary protection for amino groups. Larsen et al. (1993) detailed how Fmoc protection aids in the stepwise construction of peptides on solid supports, emphasizing its utility in studying peptide secondary structures (Larsen et al., 1993). Similarly, the optimization of solid-phase synthesis for specific peptides using Fmoc protection was explored by Solé and Bárány (1992), demonstrating the method's efficacy in handling complex peptide sequences (Solé & Bárány, 1992).
Bio-inspired Materials
Research has also explored the self-assembly properties of Fmoc-conjugated peptides for creating bio-inspired materials. Eckes et al. (2014) found that Fmoc-conjugated alanine-lactic acid sequences can self-assemble into nanostructures without the need for β-sheet formations, a fundamental insight for designing new biomaterials (Eckes et al., 2014). Additionally, Tao et al. (2016) reviewed the broad applications of Fmoc-modified amino acids and peptides in various fields, from cell cultivation to therapeutic uses, highlighting their potential in functional material fabrication (Tao et al., 2016).
Advanced Analytical Techniques
The role of Fmoc-D-Ala(2-Anth)-OH derivatives in enhancing analytical methodologies is also significant. For instance, the application in affinity capillary electrophoresis for estimating binding parameters demonstrates the versatility of Fmoc-protected peptides in biochemical analyses (Azad et al., 2004).
Nanotechnology and Hydrogels
In the field of nanotechnology, Fmoc-protected peptides have been utilized to create smart hydrogels and functional nanomaterials. Roy and Banerjee (2011) reported the formation of stable and transparent hydrogels from N-terminally Fmoc-protected amino acids, which facilitated the preparation of fluorescent silver nanoclusters, showcasing the integration of peptide-based materials with nanotechnology (Roy & Banerjee, 2011).
Zukünftige Richtungen
Wirkmechanismus
Mode of Action
Fmoc-D-Ala(2-Anth)-OH is a Fmoc-protected amino acid derivative. The Fmoc group (Fluorenylmethyloxycarbonyl) is a protective group used in peptide synthesis. The Fmoc group is removed during the peptide synthesis process, allowing the amino acid to participate in peptide bond formation .
The self-assembly of Fmoc protected single amino acids has attracted great interest due to their ease of synthesis and applications as functional materials . The mechanism that allows this control was investigated using coarse-grained molecular dynamics simulations .
Action Environment
The action of Fmoc-D-Ala(2-Anth)-OH can be influenced by various environmental factors. For instance, solvent variation can control the morphologies resulting from the self-assembly of Fmoc modified aliphatic single amino acids . This suggests that the action, efficacy, and stability of Fmoc-D-Ala(2-Anth)-OH can be tuned by controlling environmental parameters.
Eigenschaften
IUPAC Name |
(2R)-3-anthracen-2-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25NO4/c34-31(35)30(16-20-13-14-23-17-21-7-1-2-8-22(21)18-24(23)15-20)33-32(36)37-19-29-27-11-5-3-9-25(27)26-10-4-6-12-28(26)29/h1-15,17-18,29-30H,16,19H2,(H,33,36)(H,34,35)/t30-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQGAAWWCDXJIK-SSEXGKCCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Ala(2-Anth)-OH | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1H-Indol-3-yl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2700041.png)
![(5Z)-5-[(2-methoxyphenyl)methylidene]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2700042.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2700044.png)



![N-[(3-methoxyphenyl)methyl]-2-nitroaniline](/img/structure/B2700049.png)
![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2700050.png)
![N-[(furan-2-yl)methyl]-3-{5-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2700056.png)


![Methyl[3-(methylsulfanyl)propyl]amine](/img/structure/B2700060.png)
